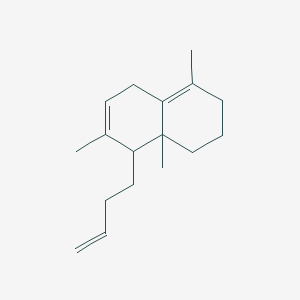
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene is a complex organic compound characterized by its unique structure, which includes a butenyl group and multiple methyl groups attached to a hexahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a naphthalene derivative with a butenyl halide under basic conditions. This is followed by a series of reduction and methylation reactions to introduce the necessary methyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and alkylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole derivatives with enyne or diene substituents
Uniqueness
This compound is unique due to its specific structural features, including the butenyl group and multiple methyl groups
Properties
CAS No. |
60746-45-4 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
8-but-3-enyl-4,7,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C17H26/c1-5-6-9-15-14(3)10-11-16-13(2)8-7-12-17(15,16)4/h5,10,15H,1,6-9,11-12H2,2-4H3 |
InChI Key |
RGNCHLBATYIVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC=C(C(C2(CCC1)C)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















